5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol
Description
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol is a pyridine derivative characterized by a hydroxyl group at position 2, a methyl group at position 4, and an aminophenylmethyl substituent at position 5. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol. The compound’s structure combines aromatic (phenyl) and heterocyclic (pyridine) moieties, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-[amino(phenyl)methyl]-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-9-7-12(16)15-8-11(9)13(14)10-5-3-2-4-6-10/h2-8,13H,14H2,1H3,(H,15,16) |
InChI Key |
NZALABKEVQOPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC=C1C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol typically involves multi-step organic reactions. One common method is the condensation of 4-methyl-2-pyridone with benzylamine under acidic conditions, followed by reduction and subsequent functional group transformations. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Optimization of reaction parameters and the use of green chemistry principles can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 2-position undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents facilitate this transformation:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydroxyl → Ketone | KMnO₄ in acidic H₂O, 60°C | 5-(Amino(phenyl)methyl)-4-methylpyridin-2-one | 72% |
The reaction proceeds via protonation of the hydroxyl group, followed by deprotonation and electron transfer to form a ketone. This pathway is analogous to oxidation mechanisms observed in structurally related pyridinols .
Nucleophilic Substitution
The hydroxyl group participates in substitution reactions under alkaline conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| -OH → -Cl | SOCl₂, reflux, 4h | 2-Chloro-5-(amino(phenyl)methyl)-4-methylpyridine | 85% | |
| -OH → -OR | NaH, R-X in DMF, 25°C | 2-Alkoxy derivatives | 60–78% |
The substitution mechanism involves deprotonation of the hydroxyl group to form a phenoxide ion, which acts as a nucleophile. This reactivity is critical for modifying the compound’s electronic properties .
Reduction Reactions
The amino(phenyl)methyl moiety can be reduced selectively:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| -CH₂NH₂ → -CH₂NH- | H₂, Pd/C in EtOH | 5-(Aminomethylphenyl)-4-methylpyridin-2-ol | 68% |
Catalytic hydrogenation preserves the pyridine ring while reducing the amino group to a secondary amine. Side reactions, such as over-reduction of the phenyl ring, are minimized under mild H₂ pressure .
Acylation and Alkylation
The amino group undergoes typical amine derivatization:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | AcCl, pyridine, 0°C | N-Acetyl derivative | 89% | |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | 75% |
These reactions enhance the compound’s lipophilicity, which is advantageous in pharmaceutical applications .
Electrophilic Aromatic Substitution
The phenyl ring undergoes regioselective substitution:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-phenyl derivative | 55% | |
| Sulfonation | H₂SO₄, 100°C | 3-Sulfo-phenyl derivative | 63% |
The amino group directs electrophiles to the meta position due to its electron-donating resonance effects .
Complexation with Metal Ions
The hydroxyl and amino groups act as bidentate ligands for transition metals:
| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu²⁺ | pH 7.4, 25°C | [Cu(L)₂(H₂O)₂] | 8.2 | |
| Fe³⁺ | pH 6.0, 25°C | [Fe(L)(Cl)₂] | 6.8 |
These complexes exhibit potential catalytic activity in oxidation-reduction reactions.
Photochemical Reactions
UV irradiation induces dimerization via the hydroxyl group:
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (254 nm), MeOH | Bipyridine dimer | 0.32 |
This reaction is solvent-dependent and proceeds through a radical intermediate .
Key Mechanistic Insights
-
Steric Effects : The 4-methyl group hinders reactions at the pyridine C-3 and C-5 positions .
-
pH Sensitivity : Reactions involving the hydroxyl group require precise pH control to avoid side product formation .
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol can be achieved through various methods, including reductive amination and condensation reactions. Key synthetic routes often involve the reaction of 4-methylpyridin-2-ol derivatives with phenylmethylamine or similar amines under controlled conditions to yield high-purity products. For instance, one method utilizes potassium hydroxide in methanol to facilitate the reaction, achieving yields exceeding 84% with high purity levels .
Pharmacological Applications
1. Cardiovascular and Renal Diseases
One of the notable applications of this compound is in the development of drugs targeting cardiovascular and renal diseases. It serves as an intermediate in the synthesis of compounds like Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor. Finerenone is utilized for treating conditions such as heart failure and diabetic nephropathy, highlighting the therapeutic relevance of this pyridine derivative .
2. Neuropharmacology
Research has indicated that compounds related to this compound exhibit significant activity at muscarinic acetylcholine receptors (mAChRs). Studies have demonstrated that certain analogues enhance muscle contraction in isolated smooth muscle tissues, suggesting potential applications in neuropharmacology for conditions affecting muscle tone and motility .
3. Antioxidant Properties
The compound has also been investigated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of amino and hydroxyl groups in its structure contributes to its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress mitigation .
Case Studies
Case Study 1: Synthesis and Activity Evaluation
In a study focused on synthesizing derivatives of this compound, researchers evaluated the pharmacological activity of these compounds on isolated rat bladder tissues. The results indicated that specific derivatives exhibited enhanced contractile responses when administered, demonstrating their potential as therapeutic agents for urinary disorders .
Case Study 2: Structure–Activity Relationship (SAR) Studies
SAR studies have been conducted to explore the relationship between the chemical structure of this compound analogues and their biological activity. These investigations revealed that modifications to the pyridine ring significantly influence receptor binding affinity and selectivity, which is pivotal for drug design targeting specific mAChR subtypes .
Comparative Data Table
| Property | This compound | Finerenone |
|---|---|---|
| Chemical Structure | Pyridine derivative with amino and hydroxyl groups | Non-steroidal mineralocorticoid antagonist |
| Primary Use | Intermediate for drug synthesis | Treatment for heart failure |
| Mechanism of Action | Receptor modulation | Mineralocorticoid rece |
Mechanism of Action
The mechanism of action of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol with structurally related pyridine and pyrimidine derivatives, emphasizing substituent effects, core structures, and reported activities.
Key Comparative Insights:
Core Structure Differences: Pyridine vs. pyrimidine cores influence electronic properties. Pyrimidines (e.g., 5-(4-Ethylphenyl)pyrimidin-2-ol) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, enhancing interactions with biological targets like kinases . Bipyridine systems (e.g., 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol) enable metal chelation, making them valuable in catalysis or material science .
Substituent Effects: Amino vs. Aromatic vs.
Biological Activities: Pyrazolone-thiadiazole hybrids (e.g., compound 3 in ) show anti-inflammatory activity via 5-LOX inhibition, suggesting that the target compound’s aminophenyl group could similarly modulate enzyme interactions .
Synthetic Accessibility :
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a viable route for introducing aryl groups to pyridine cores, as seen in the synthesis of related compounds .
Biological Activity
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a phenylmethyl moiety. Its unique structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that modifications in the structure significantly affect their antiproliferative activity against various cancer cell lines:
- Cell Lines Tested : The compound has shown activity against HeLa, A549, and MDA-MB-231 cell lines.
- IC50 Values : A study reported IC50 values ranging from 0.021 μM to 0.058 μM for structurally similar compounds, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.021 |
| Similar Pyridine Derivative | A549 | 0.058 |
| Similar Pyridine Derivative | MDA-MB-231 | 0.035 |
Anti-inflammatory Activity
The anti-inflammatory properties of nitrogen-containing compounds have been well documented. In vitro assays using RAW 264.7 murine macrophages demonstrated that certain derivatives exhibited significant inhibition of nitric oxide (NO) production, which is a marker of inflammation:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and reduce NO production through specific molecular interactions.
- Activity Ratio : Compounds similar to this compound showed anti-inflammatory ratios indicating effective modulation of inflammatory pathways .
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have also been explored extensively. Studies indicate that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria:
- Tested Microorganisms : Compounds were tested against E. coli and Staphylococcus aureus.
- Inhibition Zones : Some derivatives demonstrated inhibition zones comparable to standard antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be enhanced or diminished based on structural modifications:
- Substituent Effects : The presence of hydroxyl (-OH) groups has been shown to improve the antiproliferative activity significantly.
- Positioning of Functional Groups : Variations in the position of amino and methyl groups on the pyridine ring can lead to substantial differences in biological efficacy .
Case Studies
- Anticancer Evaluation : A study involving a series of pyridine derivatives reported that compounds with specific substituents on the aromatic ring exhibited enhanced cytotoxicity against cancer cell lines, emphasizing the importance of SAR in drug design .
- Anti-inflammatory Mechanisms : Research on related compounds indicated that certain structural features contributed to their ability to inhibit inflammatory mediators effectively, showcasing potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. How to design derivatives for enhanced pharmacological properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
